molecular formula C19H20N4O B2462121 1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950255-93-3

1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2462121
CAS No.: 950255-93-3
M. Wt: 320.396
InChI Key: OJINAPGJFPYOHP-UHFFFAOYSA-N
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Description

1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Properties

IUPAC Name

N-(2-methylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-9-17-18(19(24)20-16-13-8-7-10-14(16)2)21-22-23(17)15-11-5-4-6-12-15/h4-8,10-13H,3,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJINAPGJFPYOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution reactions: Introduction of the phenyl, propyl, and o-tolyl groups can be done through various substitution reactions.

    Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
  • 1-phenyl-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-phenyl-5-propyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

1-Phenyl-5-propyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article focuses on its biological activity, particularly in the fields of anticancer and antifungal research.

The molecular formula of this compound is C19H20N4OC_{19}H_{20}N_{4}O with a molecular weight of 320.4 g/mol. Its structure includes a triazole ring, which is crucial for its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated significant growth inhibition:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)15.0Induction of apoptosis
A549 (Lung Cancer)20.5Cell cycle arrest
HeLa (Cervical Cancer)18.3Inhibition of DNA synthesis

The IC50 values suggest that this compound exhibits promising anticancer activity, particularly against breast and lung cancer cells .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Research has indicated that compounds similar to this compound can effectively inhibit fungal growth.

Case Study: Antifungal Efficacy
In vitro studies demonstrated that this compound exhibited antifungal activity against several strains:

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Effectiveness
Candida albicans8.0Moderate
Aspergillus niger16.0Moderate
Cryptococcus neoformans4.0High

These findings indicate that the compound has potential as an antifungal agent, particularly against Cryptococcus neoformans, which is known for causing serious infections in immunocompromised individuals .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair mechanisms in cancer cells.
  • Disruption of Cellular Membranes : In fungal cells, it may disrupt membrane integrity leading to cell lysis and death.

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